molecular formula C9H8ClNO2 B2903787 1-(4-Chlorophenyl)-2-nitropropene CAS No. 37629-52-0

1-(4-Chlorophenyl)-2-nitropropene

Cat. No. B2903787
CAS RN: 37629-52-0
M. Wt: 197.62
InChI Key: ABSQKQKOEFDZTI-VOTSOKGWSA-N
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Description

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure. Techniques such as X-ray crystallography or spectroscopy might be used to determine the molecular structure.


Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility in various solvents, and its chemical properties such as its acidity or basicity .

Scientific Research Applications

Synthesis and Characterization

  • 1-(4-Chlorophenyl)-2-nitropropene has been used in the synthesis of curcuminoids derivatives, which were characterized using various spectroscopic techniques like NMR, FT-IR, and UV–Vis. These compounds exhibited interesting quantum chemical properties, such as nonlinear optical (NLO) behaviors, and were analyzed for molecular stability and charge transfer phenomena (Khalid et al., 2020).

Crystal Structure Analysis

  • The crystal structure of a compound derived from this compound was analyzed. This analysis is crucial for understanding the conformation and configuration of such compounds, contributing to organic and medicinal chemistry (Zhi, 2009).

Antiparasitic Activity

  • Derivatives of 2-nitropropene, including compounds related to this compound, have been studied for their in vitro activity against the parasite Trypanosoma cruzi. These studies help in understanding the potential of these compounds as antiparasitic agents (Herrera et al., 2009).

Chemical Transformation and Antimicrobial Activity

  • 1,3-Diaryl-2-nitroprop-1-enes, a class of compounds which includes derivatives of this compound, have been synthesized and tested for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Kodukulla et al., 1994).

Quantum Chemical Insights

  • The quantum chemical properties of compounds derived from this compound, such as their geometric parameters, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs), have been studied. These insights are valuable for understanding the electronic properties and reactivity of these compounds (Khalid et al., 2020).

Spectroscopic Studies

  • FT-IR and molecular structure analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound related to this compound, have been conducted. This includes studying hyperpolarizability, HOMO and LUMO analysis, and MEP and NBO analysis (Kumar et al., 2014).

Safety and Hazards

This would include a discussion of the compound’s toxicity, its potential health effects, and precautions that should be taken when handling it .

Future Directions

This would involve a discussion of areas of future research. For example, if the compound has medicinal properties, future research might involve improving its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .

properties

IUPAC Name

1-chloro-4-[(E)-2-nitroprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSQKQKOEFDZTI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

710-20-3
Record name 1-CHLORO-4-(2-NITROPROPENYL)-BENZENE
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